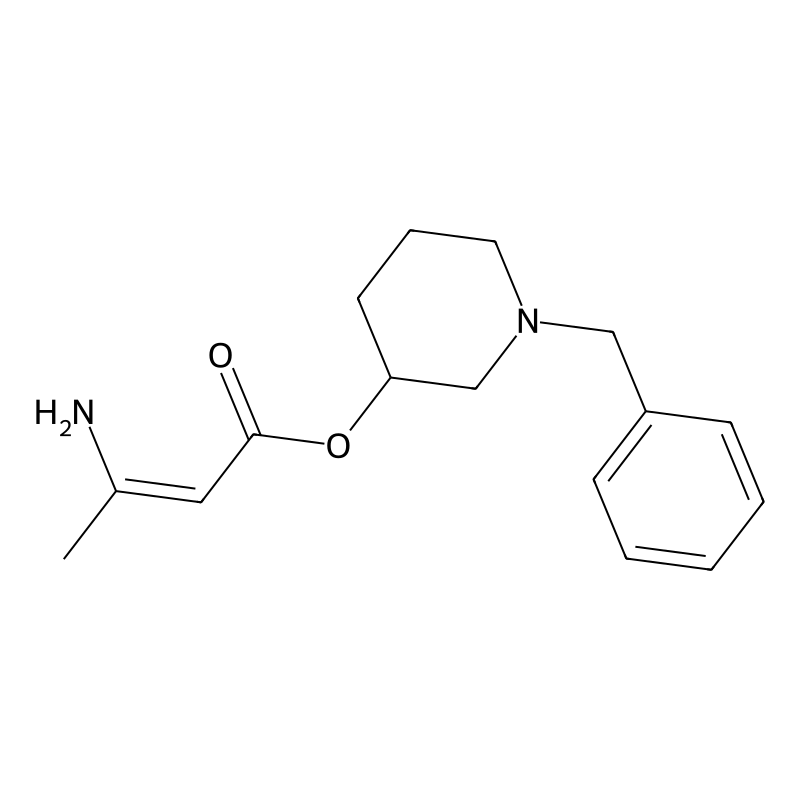1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, also known by its CAS number 91599-78-9, is an organic compound that belongs to the class of piperidine derivatives. The molecular formula for this compound is C₁₆H₂₂N₂O₂, indicating it contains 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structure features a piperidine ring substituted at the nitrogen with a benzyl group and an enamine moiety derived from 3-aminobut-2-enoate. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Nucleophilic Addition: The enamine functionality can participate in nucleophilic addition reactions, allowing for the formation of more complex structures.
- Michael Addition: This compound can act as a Michael donor in asymmetric synthesis, particularly in the formation of chiral centers through intramolecular Michael reactions .
The specific reaction pathways depend on the substituents and conditions employed, which can lead to diverse products useful in synthetic organic chemistry.
Synthesis of 1-benzylpiperidin-3-yl 3-aminobut-2-enoate can be achieved through several methods:
- Piperidine Ring Formation: The initial step often involves forming the piperidine ring through cyclization reactions involving appropriate precursors.
- Substitution Reactions: The introduction of the benzyl group can be accomplished via nucleophilic substitution on a suitable piperidine derivative.
- Enamine Formation: The final step typically involves reacting an amino acid derivative with an α,β-unsaturated ester to yield the enamine structure .
These methods emphasize the importance of careful selection of starting materials and reaction conditions to achieve optimal yields and purity.
1-Benzylpiperidin-3-yl 3-aminobut-2-enoate has potential applications in:
- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
- Synthetic Intermediates: In organic synthesis for constructing more complex molecules.
The unique structural characteristics may allow it to interact with biological targets effectively, making it a candidate for further investigation.
Several compounds share structural similarities with 1-benzylpiperidin-3-yl 3-aminobut-2-enoate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-2-butenoate | Contains an ethyl group instead of benzyl | Simpler structure; used in various syntheses |
| Methyl 3-amino-2-butenoate | Methyl substitution at the ester position | Smaller size may affect biological activity |
| N-benzylpyrrolidine | Pyrrolidine ring instead of piperidine | Different ring structure alters reactivity |
| N-benzyl-N-methylpiperidine | Methyl group on nitrogen | Potentially different pharmacological properties |
These compounds exhibit variations in chemical properties and biological activities due to differences in their structures, making them suitable for diverse applications in research and industry.








